
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as DMNA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMNA is a member of the acetamide class of compounds and is structurally similar to other compounds such as acetaminophen and ibuprofen. In
科学的研究の応用
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers. 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been studied for its potential use as an antifungal agent and as a treatment for Alzheimer's disease.
In agriculture, 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been studied for its potential use as a herbicide. 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to be effective against a wide range of weeds and has the potential to be used as an alternative to traditional herbicides that can have negative environmental impacts.
In environmental science, 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been studied for its potential use as a pollutant remediation agent. 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to be effective at removing pollutants such as polychlorinated biphenyls (PCBs) from contaminated soil and water.
作用機序
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been shown to have antifungal activity against a wide range of fungal species. In addition, 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have antioxidant activity, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is also stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, one limitation of using 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is its relatively low potency compared to other compounds with similar mechanisms of action.
将来の方向性
There are several future directions for research involving 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of interest is the development of new pain relievers based on 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. Another area of interest is the development of new antifungal agents based on 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. In addition, further research is needed to fully understand the mechanism of action of 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide and its potential applications in other fields such as environmental science.
合成法
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and an acid catalyst to form 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. This synthesis method has been optimized to produce 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in high yields and purity.
特性
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-4-7-12(2)17(11)23-10-16(20)18-14-8-5-9-15(13(14)3)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDESXMLFKVWKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,3-propanediamine](/img/structure/B5871027.png)
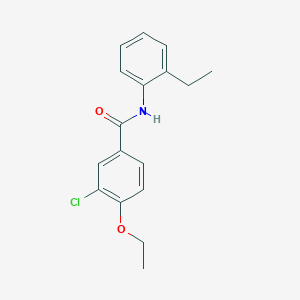
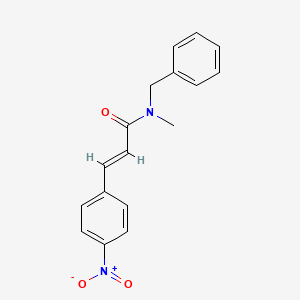

![ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5871057.png)
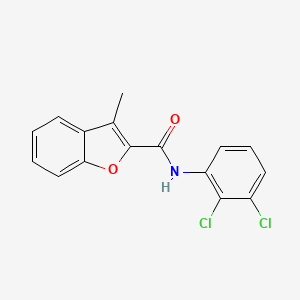
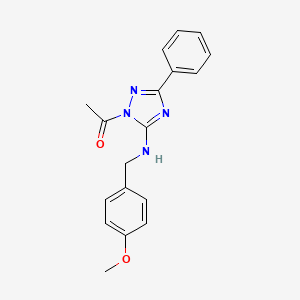

![2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5871090.png)
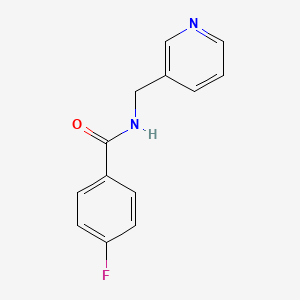
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)
